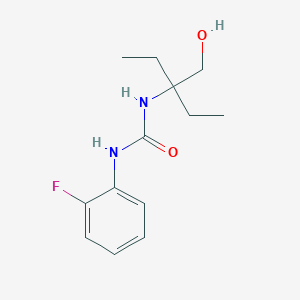

1-(2-Fluorophenyl)-3-(3-(hydroxymethyl)pentan-3-yl)urea

Description

1-(2-Fluorophenyl)-3-(3-(hydroxymethyl)pentan-3-yl)urea is a synthetic urea derivative characterized by a 2-fluorophenyl group attached to one nitrogen of the urea moiety and a branched 3-(hydroxymethyl)pentan-3-yl group on the other nitrogen.

Properties

Molecular Formula |

C13H19FN2O2 |

|---|---|

Molecular Weight |

254.30 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-3-[3-(hydroxymethyl)pentan-3-yl]urea |

InChI |

InChI=1S/C13H19FN2O2/c1-3-13(4-2,9-17)16-12(18)15-11-8-6-5-7-10(11)14/h5-8,17H,3-4,9H2,1-2H3,(H2,15,16,18) |

InChI Key |

KGKWUZYYDVIARI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CO)NC(=O)NC1=CC=CC=C1F |

Origin of Product |

United States |

Biological Activity

1-(2-Fluorophenyl)-3-(3-(hydroxymethyl)pentan-3-yl)urea is a compound that has garnered attention in recent years due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with a suitable urea derivative and a hydroxymethyl-pentan-3-yl substituent. The synthetic pathway can be summarized as follows:

- Preparation of 2-Fluoroaniline : This is achieved through the fluorination of aniline derivatives.

- Formation of Urea Linkage : The urea bond is formed by reacting the aniline with carbonyl compounds.

- Hydroxymethyl Substitution : The introduction of the hydroxymethyl group can be accomplished using appropriate alkylation techniques.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation, particularly targeting the BRAF(V600E) mutation, which is prevalent in several cancers.

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has shown promising anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-activated macrophages. The following table summarizes its anti-inflammatory activity:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 75% |

| IL-6 | 60% |

The anti-inflammatory mechanism is believed to involve the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR for this compound is vital for optimizing its biological activity. Key modifications that have been studied include:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and cellular uptake.

- Hydroxymethyl Group : This group is essential for maintaining biological activity, as it participates in hydrogen bonding with target proteins.

- Urea Moiety : The urea functional group is critical for binding interactions with biological targets.

Case Study 1: Antitumor Efficacy in Preclinical Models

A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor growth compared to control groups. The study reported a tumor volume reduction of over 50% after four weeks of treatment.

Case Study 2: Safety Profile Assessment

In a safety assessment involving rodent models, no significant adverse effects were observed at doses up to 100 mg/kg. Histopathological examinations revealed no organ toxicity, indicating a favorable safety profile for further clinical development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of 1-(2-Fluorophenyl)-3-(3-(hydroxymethyl)pentan-3-yl)urea with analogous urea derivatives:

Key Observations:

- Hydrogen Bonding: The target compound’s hydroxymethyl group provides a distinct O–H stretch (~3400–3580 cm⁻¹), similar to compound 5h , which may enhance solubility via hydrogen-bonding interactions.

- Aromatic Substitution: Fluorine position (2- vs. 3-) alters electronic effects. For example, 2-fluorophenyl derivatives (target, 5h) may exhibit different dipole moments compared to 3-fluorophenyl analogs .

- Melting Points: Bulky substituents (e.g., trimethoxyphenoxy in 5h) correlate with lower melting points (103–106°C) compared to less sterically hindered derivatives (e.g., 5f at 165–167°C), suggesting reduced crystallinity .

Pharmacological and Biochemical Implications

- Antiproliferative Activity: Urea derivatives with aryl-pyridyl substituents (e.g., 5h) show in vitro antiproliferative activity, likely due to kinase inhibition or DNA intercalation.

- Metabolic Stability: The branched aliphatic chain in the target compound may confer resistance to oxidative metabolism compared to aryl-substituted analogs (e.g., 5h), which are prone to cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.